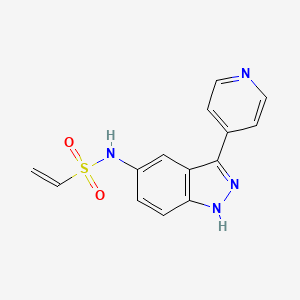![molecular formula C39H51N11O6 B10779917 cyclo[2Nal-Pro-D-Tyr-Arg-Arg]](/img/structure/B10779917.png)
cyclo[2Nal-Pro-D-Tyr-Arg-Arg]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is a cyclic pentapeptide known for its potent antagonistic activity against the CXC chemokine receptor type 4 (CXCR4). This compound is part of a class of molecules that have shown significant potential in therapeutic applications, particularly in the treatment of diseases such as cancer and HIV .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] involves a macrocyclization process. The key steps include the formation of an isosteric amidine substructure using nitrile oxide-mediated C-N bond formation . The process typically involves solid-phase peptide synthesis (SPPS) followed by cyclization under specific conditions to ensure the formation of the cyclic structure.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the SPPS process and cyclization steps to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) would be employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The amidine and peptide bonds are particularly susceptible to nucleophilic attack.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include nitrile oxides for cyclization and various protecting groups during SPPS to ensure selective reactions .
Major Products Formed: The major product formed from the synthesis is the cyclic pentapeptide itself. Further modifications can lead to derivatives with altered binding affinities and biological activities.
Applications De Recherche Scientifique
Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying cyclic peptide synthesis and macrocyclization techniques.
Biology: Investigated for its role in inhibiting CXCR4, a receptor involved in cell signaling and migration.
Industry: Potential use in the development of new drugs targeting CXCR4-related pathways.
Mécanisme D'action
The compound exerts its effects by binding to the CXCR4 receptor, thereby inhibiting the interaction between CXCR4 and its natural ligand, stromal cell-derived factor 1 (SDF-1). This inhibition prevents the downstream signaling pathways that are involved in cell migration, proliferation, and survival . The molecular targets include the CXCR4 receptor and associated signaling molecules.
Comparaison Avec Des Composés Similaires
Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is unique due to its specific cyclic structure and high affinity for CXCR4. Similar compounds include:
Cyclo[2Nal-Gly-D-Tyr-Arg-Arg]: Another potent CXCR4 antagonist with a slightly different amino acid sequence.
Cyclo[D-Tyr-Arg-Arg-Nal-Gly]: Known for its high binding affinity and therapeutic potential.
Cyclo[D-Tyr-D-Arg-Arg-Nal-Gly]: An epimer of the previous compound with similar biological activity.
These compounds share the cyclic pentapeptide structure but differ in their amino acid composition and specific biological activities.
Propriétés
Formule moléculaire |
C39H51N11O6 |
|---|---|
Poids moléculaire |
769.9 g/mol |
Nom IUPAC |
2-[3-[(3S,6S,9S,12R,15S)-6-[3-(diaminomethylideneamino)propyl]-12-[(4-hydroxyphenyl)methyl]-3-(naphthalen-2-ylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-9-yl]propyl]guanidine |
InChI |
InChI=1S/C39H51N11O6/c40-38(41)44-17-3-8-28-33(52)46-29(9-4-18-45-39(42)43)34(53)49-31(22-24-11-14-25-6-1-2-7-26(25)20-24)37(56)50-19-5-10-32(50)36(55)48-30(35(54)47-28)21-23-12-15-27(51)16-13-23/h1-2,6-7,11-16,20,28-32,51H,3-5,8-10,17-19,21-22H2,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H4,40,41,44)(H4,42,43,45)/t28-,29-,30+,31-,32-/m0/s1 |
Clé InChI |
AVNDVFCGYOONJV-LUKCZKMGSA-N |
SMILES isomérique |
C1C[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCN=C(N)N)CC5=CC=C(C=C5)O |
SMILES canonique |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCN=C(N)N)CC5=CC=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S,14R,22R)-23-propyl-15-oxa-12,23-diazaheptacyclo[14.9.1.01,14.02,22.04,13.06,11.020,26]hexacosa-4,6,8,10,12,16,18,20(26)-octaene-2,17-diol;hydrochloride](/img/structure/B10779842.png)
![4-[[(7R)-8-cyclopentyl-5,7-diethyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10779843.png)
![N-[4-chloro-3-[dideuterio(fluoro)methoxy]phenyl]pyridine-2-carboxamide](/img/structure/B10779850.png)
![[(2R,3S,4R,5R)-5-[4-[(3-bromophenyl)methoxyamino]-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B10779855.png)
![N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide](/img/structure/B10779859.png)
![[(2R,3R)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B10779871.png)
![2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-[6-[4-[4-[3-[[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]oxymethyl]phenyl]but-3-ynyl]triazol-1-yl]hexylcarbamoyl]benzoic acid;N,N-diethylethanamine](/img/structure/B10779877.png)
![4-((9-Chloro-7-(5-fluoro-1H-indol-1-yl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methyl)pyridin-2(1H)-one](/img/structure/B10779881.png)
![sodium;2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]butanoic acid;hydride](/img/structure/B10779883.png)
![(1R,2S,3R,5R)-3-[[2-[(2,6-dimethylpyridin-4-yl)amino]-5-quinolin-2-ylpyrimidin-4-yl]amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B10779895.png)
![N'-[1-[2-(diethylamino)ethyl]-2-[(4-ethoxyphenyl)methyl]benzimidazol-5-yl]thiophene-2-carboximidamide;dihydrochloride](/img/structure/B10779898.png)
![N-ethyl-5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10779907.png)
![2-{4-[(2-Methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-prop-2-ynyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B10779909.png)
